4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide
CAS No.: 701925-51-1
Cat. No.: VC21493637
Molecular Formula: C22H29N3O3S
Molecular Weight: 415.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 701925-51-1 |
|---|---|
| Molecular Formula | C22H29N3O3S |
| Molecular Weight | 415.6g/mol |
| IUPAC Name | N-methyl-N-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H29N3O3S/c1-16-6-8-20(9-7-16)23(5)22(26)24-10-12-25(13-11-24)29(27,28)21-18(3)14-17(2)15-19(21)4/h6-9,14-15H,10-13H2,1-5H3 |
| Standard InChI Key | OEKVGCSOGJLZRF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Introduction
4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide is a complex organic compound with the molecular formula C22H29N3O3S and a molecular weight of 415.54896 g/mol. It is identified by the CAS number 701925-51-1 . This compound belongs to the class of piperazinecarboxamides, which are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis and Preparation
The synthesis of 4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide typically involves the reaction of a piperazine derivative with a mesitylsulfonyl chloride and a 4-methylphenylamine derivative. The specific conditions and reagents may vary depending on the desired yield and purity of the final product.
Safety and Handling
Handling of 4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide requires caution due to its potential reactivity and toxicity. It is advisable to follow standard laboratory safety protocols when working with this compound.
Suppliers and Availability
The compound is available from specialized chemical suppliers, such as those listed in the Netherlands . Suppliers often provide detailed product information, including safety data sheets (SDS) and technical specifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume